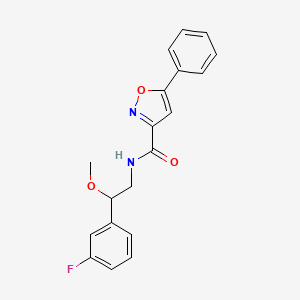

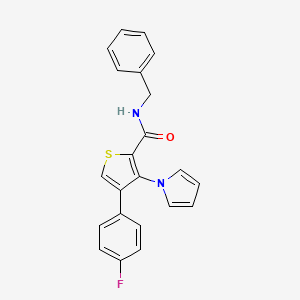

![molecular formula C18H19ClN2O2 B2362107 3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one CAS No. 1023524-34-6](/img/structure/B2362107.png)

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has several unique properties that make it a valuable tool for researchers.

Scientific Research Applications

Hydrogen-Bonded Structures and π-Stacking Interactions

- Hydrogen-Bonded Dimers and Chains : A study by Portilla et al. (2011) explored hydrogen-bonded structures in related compounds. They found that inversion-related pairs of molecules are linked by C-H...O hydrogen bonds to form dimers, which are linked into a chain by π-π stacking interactions.

Synthesis and Characterization

- Regioselectivity and Reaction Media in Synthesis : Martins et al. (2012) conducted a study on the synthesis of a series of related pyrazoles, providing insights into the synthesis techniques and regioselectivity of similar compounds (Martins et al., 2012).

- Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study by Iminov et al. (2015) involved the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of isomeric pyrazoles (Iminov et al., 2015).

Molecular Structure Analysis

- Schiff Base Formation and Characterization : Research by Cuenú et al. (2018) involved the synthesis and characterization of a new Schiff base related to pyrazoles. They used various spectroscopic techniques and theoretical studies for characterization (Cuenú et al., 2018).

Applications in Metal Complex Synthesis

- Complexes with Lanthanoids : A study by Atanassova et al. (2014) explored the complexation properties of a pyrazolone derivative, demonstrating improved complexation ability in comparison with other derivatives. This research has implications for the extraction and separation of lanthanoids (Atanassova et al., 2014).

properties

IUPAC Name |

3-tert-butyl-1-(4-chlorobutanoyl)indeno[1,2-c]pyrazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-18(2,3)17-14-15(21(20-17)13(22)9-6-10-19)11-7-4-5-8-12(11)16(14)23/h4-5,7-8H,6,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBZOCZPQGGPLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)

![N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide](/img/structure/B2362043.png)

![3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2362044.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)